Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H22Cl2N2O2 and its molecular weight is 417.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-ChloroLoratadine, also known as Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate, is a derivative of Loratadine. Loratadine is a second-generation antihistamine . The primary targets of Loratadine are the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their inhibition helps manage symptoms of allergic rhinitis and urticaria .
Mode of Action
2-ChloroLoratadine, like Loratadine, acts as a selective inverse agonist for peripheral H1 histamine receptors . When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and watery eyes. 2-ChloroLoratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
It is known that the compound’s action on h1 histamine receptors disrupts the typical histamine-mediated biochemical pathways involved in allergic reactions .
Pharmacokinetics
Loratadine is rapidly absorbed after ingestion, with its effects kicking in within 1-2 hours . It is then metabolized to its active form, desloratadine, which contributes significantly to allergy relief . Loratadine’s elimination half-life is around 8 hours .
Result of Action
The result of 2-ChloroLoratadine’s action is the alleviation of allergy symptoms. By blocking the binding of histamine to H1 receptors, it prevents the cascade of events that lead to symptoms such as sneezing, itching, and watery eyes .
Properties
IUPAC Name |
ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-9-14(10-12-26)20-18-7-6-17(23)13-16(18)4-3-15-5-8-19(24)25-21(15)20/h5-8,13H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOORTOQZRUGCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)Cl)C=C(C=C3)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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